molecular formula C16H15N3OS B2921392 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide CAS No. 1171937-62-4

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide

Cat. No.: B2921392
CAS No.: 1171937-62-4
M. Wt: 297.38
InChI Key: DLLQAEUWLXZYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide (CAS 1171937-62-4) is a synthetic organic compound with the molecular formula C16H15N3OS and a molecular weight of 297.4 g/mol . This chemical features a complex structure incorporating a pyrrole-substituted thiazole ring linked to a benzylacetamide group. The thiazole ring is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities. Similarly, the acetamide functional group is a common moiety found in compounds with demonstrated pharmacological properties. Researchers have explored structurally related 2-amino-N-benzylacetamide derivatives for their potential in central nervous system (CNS) research, with some showing activity in established models such as the maximal electroshock seizure (MES) test, which is a standard animal model for evaluating anticonvulsant properties . The presence of both thiazole and pyrrole heterocycles makes this compound a valuable intermediate or scaffold for researchers in the fields of medicinal chemistry and drug discovery. Its structure is of significant interest for the design and synthesis of novel molecules, the exploration of structure-activity relationships (SAR), and the investigation of mechanisms of action in various biological systems. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-15(17-11-13-6-2-1-3-7-13)10-14-12-21-16(18-14)19-8-4-5-9-19/h1-9,12H,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLQAEUWLXZYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring, followed by the introduction of the pyrrole ring. The final step involves the acylation of the intermediate product with benzylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or thiazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole-Acetamide Analogues

Compound Name Substituents on Thiazole Core Key Features Biological Activity Insights References
Target Compound 2-(1H-pyrrol-1-yl), 4-(N-benzylacetamide) Pyrrole enhances π-stacking; benzyl group improves lipophilicity Hypothesized kinase inhibition N/A
9a–9e () 4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-triazole, 5-(aryl-thiazole) Triazole linker increases rigidity; aryl groups modulate binding affinity α-Glucosidase inhibition (e.g., 9c showed IC₅₀ = 12.3 µM)
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Pyrazole-thiazole hybrid Methyl and phenyl groups enhance steric bulk; pyrazole may stabilize H-bonds Anticancer activity (IC₅₀ = 8.7 µM against MCF-7)
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide Benzimidazole and pyridine substituents Benzimidazole improves DNA intercalation; pyridine aids solubility Antimicrobial (MIC = 4 µg/mL vs. S. aureus)

Pharmacological and Binding Properties

  • Enzyme Inhibition : Compounds like 9c () exhibit stronger α-glucosidase inhibition than the target compound due to bromophenyl substituents enhancing hydrophobic interactions in the enzyme active site .
  • Antimicrobial Activity : The benzimidazole-containing analogue () outperforms the target compound in antimicrobial assays, likely due to improved DNA binding .
  • Molecular Docking : Docking studies () reveal that 9c binds deeper into the α-glucosidase active site (binding energy = −9.2 kcal/mol) compared to analogues with smaller substituents (e.g., 9d: −7.8 kcal/mol) .

Biological Activity

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole moiety, and a benzylacetamide structure. Its molecular formula is C15H16N2SC_{15}H_{16}N_2S, with a molecular weight of approximately 284.36 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research has indicated that compounds containing thiazole and pyrrole moieties exhibit diverse biological activities, including anticancer, antibacterial, and antiviral properties. The specific compound has been studied for its antiproliferative effects on cancer cell lines.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of pancreatic cancer cells (MIA PaCa-2) with IC50 values in the low micromolar range.

Table 1: Antiproliferative Activity Against Selected Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MIA PaCa-25.0Inhibition of mTORC1 pathway
A498 (Renal Cancer)7.5Induction of apoptosis
CCRF-CEM (Leukemia)4.8Disruption of autophagic flux

The compound primarily acts by modulating key signaling pathways involved in cell growth and survival. Its mechanism includes:

  • mTORC1 Pathway Inhibition : The compound reduces mTORC1 activity, leading to increased autophagy and decreased cell proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways in sensitive cell lines, contributing to its anticancer effects.
  • Autophagy Modulation : By interfering with autophagic flux, it affects the degradation of cellular components, which can lead to cell death under certain conditions.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzyl or thiazole moieties significantly influence the biological activity of the compound. For example:

  • Benzyl Substitution : Variations in the benzyl group can enhance or diminish potency against specific cancer types.
  • Thiazole Ring Modifications : Alterations in the thiazole structure can affect binding affinity and selectivity for target proteins.

Table 2: Summary of SAR Findings

Modification TypeEffect on Activity
Benzyl GroupIncreased potency with electron-donating groups
Thiazole SubstituentsEnhanced selectivity for certain cancer cells

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Pancreatic Cancer : The compound was tested in vivo using mouse models, showing significant tumor reduction compared to controls.
  • Combination Therapy : When used alongside established chemotherapeutics, it demonstrated synergistic effects, enhancing overall treatment efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.